Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound containing a thiazolidine ring Thiazolidines are five-membered rings with sulfur and nitrogen atoms at the first and third positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylenic esters. One common method is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C . This method yields 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives in good yields.
Industrial Production Methods
The use of green chemistry principles, such as solvent-free synthesis and reusable catalysts, can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Ethyl (4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate can be compared with other thiazolidine derivatives:
Properties
CAS No. |
61122-98-3 |
---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-propyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C10H15NO3S/c1-3-5-11-8(12)7-15-9(11)6-10(13)14-4-2/h6H,3-5,7H2,1-2H3 |
InChI Key |
VIMOUXDMKHVHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CSC1=CC(=O)OCC |
Origin of Product |
United States |
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